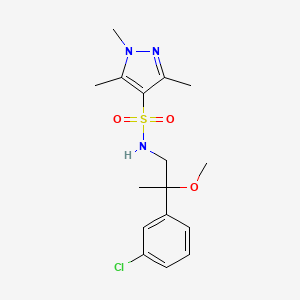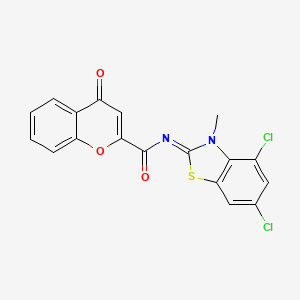
3-(3-Chloroanilino)-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Food Industry Applications
- Formation and Occurrence in Foods : Studies have identified the presence of chloropropanols, compounds related to 3-(3-Chloroanilino)-3-oxopropanoic acid, in various foodstuffs, especially in refined edible oils. The significance of these compounds in terms of toxicity and dietary intake is a subject of ongoing research (Hamlet et al., 2011).
2. Chemical Analysis and Synthesis
- Thermophysical and Spectroscopic Properties : Studies have analyzed the properties of binary mixtures involving 3-chloroaniline, a compound structurally similar to this compound. These analyses contribute to understanding the interactions and complex formations between these compounds and other substances (Rahul et al., 2016).
- Synthesis of Derivatives : Research has been conducted on the efficient reaction of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes, leading to the formation of various acid derivatives. This indicates potential applications in chemical synthesis (Kobayashi et al., 2008).
3. Environmental and Health Impact Studies
- Microbial Dehalogenation : Studies on microbial degradation of chlorinated compounds, such as 3-Chloropropanoic acid, a related compound, highlight the potential environmental impact and the biological processes involved in degrading these pollutants (Satpathy et al., 2017).
4. Pharmacological Research
- Antimicrobial Activity : Research on derivatives of 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid has shown antimicrobial properties, suggesting potential applications in pharmaceuticals (Hassanin & Ibrahim, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-chloroanilino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-2-1-3-7(4-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCHECGTYGHUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2963525.png)



![N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2963529.png)
![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)


![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
